Cas no 1806777-43-4 (3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol)

3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
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- 3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol
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- インチ: 1S/C9H11F3N2O2/c1-5-7(3-13)6(4-15)2-8(14-5)16-9(10,11)12/h2,15H,3-4,13H2,1H3
- InChIKey: WGRZOPUIGUYSOF-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(CO)=C(CN)C(C)=N1)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 225
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 68.4
3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029082272-1g |
3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol |
1806777-43-4 | 97% | 1g |
$1,534.70 | 2022-03-31 |
3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanolに関する追加情報
3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol: A Comprehensive Overview
The compound 3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol (CAS No. 1806777-43-4) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in synthetic chemistry. The structure of this molecule incorporates a pyridine ring substituted with an aminomethyl group, a methyl group, and a trifluoromethoxy group, along with a hydroxymethyl substituent. These functional groups confer the molecule with distinct reactivity and biological activity, making it an interesting target for research and development.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the design of kinase inhibitors and other bioactive molecules. The aminomethyl group in this compound is known to enhance hydrogen bonding capabilities, which can be crucial for molecular recognition and binding affinity in biological systems. The trifluoromethoxy group, on the other hand, introduces electron-withdrawing effects, which can modulate the electronic properties of the pyridine ring and influence its reactivity in various chemical transformations.
The synthesis of 3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol involves a multi-step process that typically begins with the preparation of a suitable pyridine precursor. Advanced methodologies, such as Suzuki coupling or Buchwald-Hartwig amination, are often employed to introduce the desired substituents onto the pyridine ring. The introduction of the trifluoromethoxy group is particularly challenging and requires precise control over reaction conditions to ensure high yields and selectivity.
One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Its functional groups provide multiple points of diversification, allowing chemists to explore a wide range of substitution patterns and stereochemical configurations. For instance, the hydroxymethyl group can be converted into other functionalities, such as ethers or esters, through simple chemical transformations. This flexibility makes the compound an invaluable tool in combinatorial chemistry and high-throughput screening campaigns.
From a pharmacological perspective, pyridine derivatives like this compound are often investigated for their potential as anti-inflammatory agents, antiviral drugs, or anticancer therapies. The presence of electron-withdrawing groups like the trifluoromethoxy substituent can enhance the molecule's ability to inhibit specific enzymes or receptors involved in disease pathways. Recent research has also explored the use of such compounds in targeting emerging therapeutic areas, such as neurodegenerative diseases and metabolic disorders.
In terms of physical properties, 3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol exhibits a melting point that is typical for organic compounds with similar functional groups. Its solubility characteristics make it suitable for use in both aqueous and organic solvents, depending on the specific application. The compound's stability under various reaction conditions has also been thoroughly investigated, ensuring its reliability as an intermediate or final product in chemical synthesis.
The environmental impact of this compound is another critical area of consideration. As industries increasingly prioritize sustainability, researchers are exploring greener synthesis routes and waste management strategies for compounds like this one. Advances in catalytic processes and biodegradable solvents have opened new avenues for producing this compound in an eco-friendly manner while maintaining high purity standards.
In conclusion, 3-(Aminomethyl)-2-methyl-6-(trifluoromethoxy)pyridine-4-methanol (CAS No. 1806777-43-4) represents a significant advancement in organic chemistry due to its versatile structure and diverse applications. Its role as a building block for advanced molecules positions it at the forefront of modern drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make even greater contributions to various fields within chemistry and beyond.
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